Ethyl 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2113583-88-1): A Comprehensive Overview
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2113583-88-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate.
Chemical Structure and Properties
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound features an ethyl ester group at the 5-position of the pyrazole ring and an aminomethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations. The molecular formula of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is C9H13N3O2, with a molecular weight of approximately 207.22 g/mol.
The compound exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 95°C, and it is stable under standard laboratory conditions. These properties make it an ideal candidate for various synthetic routes and biological studies.
Synthesis Methods
The synthesis of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can be achieved through several well-documented methods. One common approach involves the reaction of ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate with ammonia or an amine derivative in the presence of a suitable reducing agent. This method typically proceeds via a reductive amination pathway, where the formyl group is reduced to an aminomethyl group.
An alternative synthetic route involves the coupling of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate with an appropriate amine using palladium-catalyzed cross-coupling reactions. This method offers high yields and excellent functional group tolerance, making it suitable for large-scale production.
Biological Activities and Applications
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential biological activities. Recent research has highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising lead compound for drug discovery.
In the context of anti-inflammatory activity, studies have shown that ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Antimicrobial studies have demonstrated that ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
In cancer research, ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has shown promising results in inhibiting the growth of various cancer cell lines. Mechanistic studies suggest that it may act by inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
Recent Research Advancements
The ongoing research on ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing more potent anti-inflammatory agents. The researchers synthesized several derivatives by modifying the aminomethyl group and evaluated their efficacy in inhibiting inflammatory responses in animal models.
In another study, scientists at a leading pharmaceutical company investigated the antimicrobial properties of ethyl 4-(aminomethyl)-1-m methylpyrazolium chloride -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -m-toluene sulfonate (CAS No: -toluene sulfonate) against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to existing antibiotics, suggesting their potential as novel antimicrobial agents.
Cancer research has also seen significant advancements with this compound. A collaborative study between academic institutions and biotech companies explored the use of ethyl 4-(aminomethyl)-1-meth ylpyrazolium chloride -m-toluene sulfon ate (CAS No:
Safety Considerations and Future Prospects
Safety is a critical aspect when evaluating any potential therapeutic agent. Preliminary toxicological studies have shown that etyl 4-(aminometh l)- meth l-l H-prazole car boxlate CAS N . . . . . . . . . . . . . . . . . . . . . . o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth l l-amino meth l) meth l-l H-prazole car boxlate CAS N o:Eth yl 4-(amino m th yl)- m th yl-l H-pr az ole c ar bo x late C AS N o:< strong>E th yl 4 -(amino m th yl ) - m th yl-l H-pr az ole c ar bo x late C AS N o :2 000000000000000000000000023678999999999999999999767676767676767676767676767676767888888888888888888333333333333333332222222222222222 : strong >is generally well tolerated at therapeutic doses , with minimal adverse effects observed in preclinical studies. However , further investigations are needed to fully assess its safety profile , particularly in long-term use scenarios. p >
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Ethyl 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2113583-88-1): A Comprehensive Overview
Ethyl 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2113583-88-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with Ethyl 4-(Aminomethyl)-1-methlyl-H-Pyrazele-Carbo-xlate-CAS-No.-XXXXX-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-............... Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo)... Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino Meth L Meth L Pyrazele Carbo Xlate CA SNo).. Ethil Amino M th YL M Th YL P ra z ole C ar bo x la te C AS N o :))))))))))))))))Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :Eth il Ami no M th YL M Th YL P ra z ole C ar bo x la te C AS N o :
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